molecular formula C5H10ClN3O B581411 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride CAS No. 1197768-92-5

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Cat. No.: B581411
CAS No.: 1197768-92-5
M. Wt: 163.605
InChI Key: XFVPWSAKMRSSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific targets in the Leishmania and Plasmodium species.

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Leishmania and Plasmodium species.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-4-yl)ethanol hydrochloride
  • 4-Amino-1H-pyrazole
  • 1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVPWSAKMRSSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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